![molecular formula C8H4Br2O2 B1435206 2,5-Dibromobenzo[b]furan-3(2H)-one CAS No. 1823918-46-2](/img/structure/B1435206.png)
2,5-Dibromobenzo[b]furan-3(2H)-one
Vue d'ensemble
Description
2,5-Dibromobenzo[b]furan-3(2H)-one, also known as DBBF, is a chemical compound that belongs to the class of organic compounds known as benzofurans. It has a molecular weight of 291.93 g/mol .
Molecular Structure Analysis
The molecular formula of 2,5-Dibromobenzo[b]furan-3(2H)-one is C8H4Br2O2 . The Inchi Code is 1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,11H .Physical And Chemical Properties Analysis
2,5-Dibromobenzo[b]furan-3(2H)-one is a solid powder . It should be stored at 2-8°C .Applications De Recherche Scientifique
Environmental Characteristics and Formations of Polybrominated Dibenzo-p-dioxins and Dibenzofurans
Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) are identified as emerging persistent organic pollutants (POPs) with toxicities similar or higher than well-known dioxins. Accurate quantification and understanding of PBDD/Fs are challenging due to photolysis, thermal degradation, and interference from other compounds. However, research emphasizes the importance of understanding their formation mechanisms, environmental fate, and human exposure levels to develop control strategies. This knowledge is crucial for managing environmental pollution and reducing human exposure to these toxic compounds (Yang et al., 2021).
Health Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans
Despite the extensive research on the health effects of chlorinated dioxins and furans, less is known about their brominated and mixed chloro/bromo homologs. Available literature suggests that brominated compounds share similar toxicity profiles with their chlorinated counterparts, indicating a need for further research into their health effects and exposure scenarios. This gap in knowledge underscores the potential risks posed by the increasing use of brominated flame retardants and the subsequent environmental and health impacts of PBDDs/PBDFs (Birnbaum et al., 2003).
Brominated Dioxins: Emerging Health Hazards
Brominated dioxins and furans, as by-products of the use of brominated flame retardants, represent a new class of environmental and health hazards. Limited exposure data highlight a significant gap in estimating the potential risks of these chemicals. The review calls for focused research on the toxic effects of these contaminants, especially as human and wildlife exposure is likely to increase with their greater use (Piskorska-Pliszczynska & Maszewski, 2014).
Conversion of Plant Biomass to Furan Derivatives
Research on the conversion of plant biomass into valuable furan derivatives, such as 5-Hydroxymethylfurfural (HMF), highlights a sustainable approach to replacing non-renewable hydrocarbon sources. This review discusses advances in HMF synthesis from hexose carbohydrates and lignocellulose, with potential applications in producing monomers, polymers, fuels, and various chemicals. The emphasis on sustainable sources for chemical production aligns with efforts to reduce dependence on oil, natural gas, and coal (Chernyshev et al., 2017).
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
This review systematically compiles data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, yielding a wide range of biologically active compounds. The direction of these reactions is influenced by the structure of the reagents, nucleophilic strength, and reaction conditions, demonstrating the versatility of furan derivatives in synthesizing complex molecules with potential therapeutic applications (Kamneva et al., 2018).
Safety and Hazards
Mécanisme D'action
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are crucial for its bioavailability and efficacy. These properties can be influenced by factors such as the compound’s chemical structure, its solubility in water and lipids, and its stability under physiological conditions .
The action environment can also significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Propriétés
IUPAC Name |
2,5-dibromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZJKSZDMKFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzo[b]furan-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)
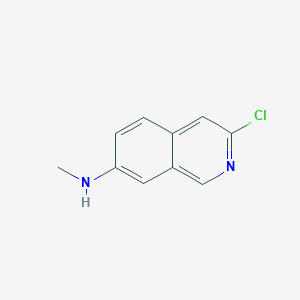

![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

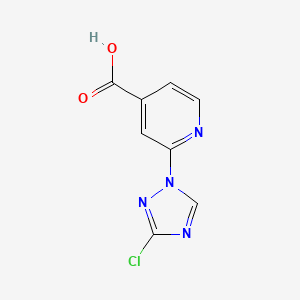
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)

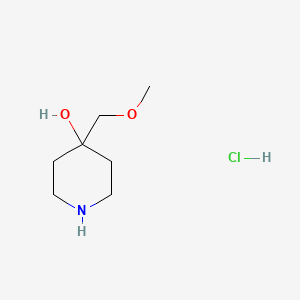
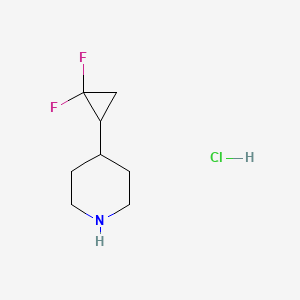
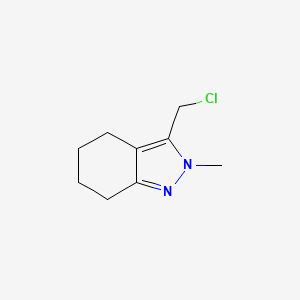
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)